N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride
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Overview
Description
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is a specialty material often used in research and industrial applications. This compound is known for its unique structure, which includes a tetrahydropyran ring and a methylcyclopentyl group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride typically involves the reaction of 1-methylcyclopentylamine with a suitable tetrahydropyran derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, recrystallization, and filtration, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride include:
- N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diamine
- N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diamine monohydrochloride
Uniqueness
What sets this compound apart from similar compounds is its dihydrochloride form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in applications where these properties are critical .
Properties
Molecular Formula |
C11H24Cl2N2O |
---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
4-N-(1-methylcyclopentyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-11(5-2-3-6-11)13-10-4-7-14-8-9(10)12;;/h9-10,13H,2-8,12H2,1H3;2*1H |
InChI Key |
LSJXTFJVEYVXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)NC2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
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